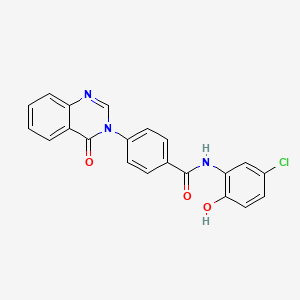![molecular formula C24H23N3O3 B14935992 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B14935992.png)
6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trimethylindole moiety, and a pyridazinone core.
Métodos De Preparación
The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their sequential coupling and cyclization to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C24H23N3O3 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C24H23N3O3/c1-15-5-10-19-21(13-15)26(3)16(2)24(19)22(28)14-27-23(29)12-11-20(25-27)17-6-8-18(30-4)9-7-17/h5-13H,14H2,1-4H3 |
Clave InChI |
IZPDXPHDCHNHOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935914.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B14935938.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14935943.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935944.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935955.png)
![N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14935959.png)
![4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14935966.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14935968.png)
![2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14935971.png)
![[4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14935976.png)
![7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14935979.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935985.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B14935989.png)
